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Professionals

These application notes provide a detailed guide for the immunofluorescent staining and
analysis of the Sp100 protein, a key component of the PML nuclear bodies. The protocols and
information are intended to assist researchers in visualizing the subcellular localization of
Sp100 and understanding its role in cellular processes such as transcriptional regulation,
antiviral responses, and tumorigenesis.

Introduction to Sp100

The Sp100 nuclear antigen is a protein predominantly found in the nucleus of mammalian cells,
where it is a major constituent of the Promyelocytic Leukemia (PML) nuclear bodies, also
known as nuclear dots (NDs).[1][2] These dynamic subnuclear structures are involved in a
variety of cellular functions, including the regulation of gene expression, response to viral
infections, and tumor suppression.[3][4] The expression of Spl100 is stimulated by interferons,
which leads to an increase in the size and number of PML nuclear bodies, highlighting its role
in the innate immune response.[2][3] Different splice variants of Sp100 exist, and they can
exhibit distinct localization patterns within the nucleus.[5] Immunofluorescence is a powerful
technique to study the subcellular localization of Sp100 and its recruitment to PML nuclear
bodies under various experimental conditions.
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Data Presentation: Quantitative Analysis of Sp100
Nuclear Bodies

Interferon (IFN) treatment has been shown to significantly increase the expression of Sp100,
leading to a corresponding increase in the number and size of Sp100-containing nuclear
bodies.[2][3] While many studies describe this phenomenon qualitatively, precise quantitative
data can be essential for robust analysis. The following table summarizes representative
quantitative data on the effect of IFN-3 treatment on Sp100 protein levels.

Treatment Parameter
. Result Reference
Condition Measured

Relative Sp100 )
Untreated HEp-2 Cells ] 1-fold (baseline) [3]
Protein Amount

IFN-B Treated HEp-2 )
Relative Sp100

Cells (12000 1U/ml, ) 8 to 9-fold increase [3]
Protein Amount
18h)

Sp100-specific mMRNA )
Untreated HEp-2 Cells Level Baseline [3]
eve

IFN-B Treated HEp-2 Sp100-specific mMRNA

13-fold increase [3]
Cells (10h) Level

Experimental Protocols
Detailed Protocol for Sp100 Immunofluorescence
Staining in Adherent Cells (e.g., HeLa or HEp-2 cells)

This protocol provides a step-by-step guide for the immunofluorescent staining of Sp100 in
cultured adherent cells.

Materials and Reagents:

e Cell Culture: HelLa or HEp-2 cells, appropriate cell culture medium, sterile glass coverslips,
6-well plates.
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» Fixation: 4% Paraformaldehyde (PFA) in PBS, pH 7.4.
e Permeabilization: 0.2% Triton X-100 in PBS.

e Blocking: 5% Normal Goat Serum (or serum from the host species of the secondary
antibody) in PBS.

e Primary Antibody: Rabbit anti-Sp100 polyclonal antibody (or a validated monoclonal
antibody). Recommended dilution: 1:200 - 1:1000 (user should optimize).

o Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488).
Recommended dilution: 1:500 - 1:1000.

e Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342.
e Mounting Medium: Antifade mounting medium.

o Buffers: Phosphate-Buffered Saline (PBS), pH 7.4.

Procedure:

o Cell Seeding:

o

Sterilize glass coverslips and place one in each well of a 6-well plate.

[e]

Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time
of staining.

[e]

Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO?2) for 24-48 hours.

o

(Optional) For studying the effects of interferon, treat the cells with IFN-f3 (e.g., 1000 IU/ml)
for 18-24 hours before fixation.

o Fixation:

o Carefully aspirate the culture medium from the wells.

o Gently wash the cells twice with PBS.
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o Add 1 ml of 4% PFA in PBS to each well to fix the cells.

o Incubate for 15 minutes at room temperature.

o Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

e Permeabilization:
o Add 1 ml of 0.2% Triton X-100 in PBS to each well.
o Incubate for 10 minutes at room temperature.

o Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes
each.

» Blocking:
o Add 1 ml of blocking solution (5% Normal Goat Serum in PBS) to each well.
o Incubate for 1 hour at room temperature in a humidified chamber.

e Primary Antibody Incubation:

o Dilute the primary anti-Sp100 antibody to the desired concentration in the blocking
solution.

o Aspirate the blocking solution from the wells.
o Add the diluted primary antibody to the coverslips, ensuring they are fully covered.
o Incubate overnight at 4°C in a humidified chamber.
e Washing:
o Aspirate the primary antibody solution.
o Wash the cells three times with PBS for 5 minutes each.

e Secondary Antibody Incubation:
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o Dilute the fluorophore-conjugated secondary antibody in the blocking solution.
o Add the diluted secondary antibody to the coverslips.

o Incubate for 1 hour at room temperature in the dark.

e Nuclear Counterstaining:

[¢]

Aspirate the secondary antibody solution.

Wash the cells three times with PBS for 5 minutes each in the dark.

[¢]

[e]

Incubate the cells with a DAPI or Hoechst solution (e.g., 300 nM in PBS) for 5 minutes at
room temperature in the dark.

Wash the cells twice with PBS.

[e]

e Mounting:
o Carefully remove the coverslips from the wells using fine-tipped forceps.
o Briefly dip the coverslips in distilled water to remove salt crystals.
o Wick away excess water from the edge of the coverslip with a kimwipe.
o Place a small drop of antifade mounting medium onto a clean microscope slide.

o Gently lower the coverslip, cell-side down, onto the mounting medium, avoiding air
bubbles.

o Seal the edges of the coverslip with clear nail polish.
e Imaging:
o Allow the mounting medium to cure according to the manufacturer's instructions.

o Visualize the staining using a fluorescence or confocal microscope with the appropriate
filter sets for the chosen fluorophore and nuclear stain. Sp100 will appear as distinct
nuclear dots.
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Visualizations
Experimental Workflow for Sp100 Immunofluorescence
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Click to download full resolution via product page

Caption: Experimental workflow for Sp100 immunofluorescence staining.

Sp100 in the p53 Activation Pathway
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Caption: Role of Sp100 as a coactivator in the HIPK2-p53 signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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